molecular formula C11H13N3O2S B8604028 1-Methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidine CAS No. 59761-07-8

1-Methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidine

Cat. No. B8604028
CAS RN: 59761-07-8
M. Wt: 251.31 g/mol
InChI Key: WHPKCSOIYNHEDV-UHFFFAOYSA-N
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Patent
US03969354

Procedure details

14.6 g of phenylsulfenyl chloride was added dropwise to a cooled, stirred solution of 14.3 g of Compound 1 in 250 ml of pyridine. The mixture was allowed to stand overnight at room temperature, then excess pyridine was recovered on a rotary evaporator. The residue was treated with 250 ml of water and the mixture extracted with methylene chloride. The combined extracts were dried and the solvent evaporated to give a crystalline solid which was triturated with ethyl acetate, then ethanol, to yield 25, as a yellow solid, melting point: 170° - 173°.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][N:10]1[CH2:14][CH2:13][NH:12][C:11]1=[CH:15][N+:16]([O-:18])=[O:17]>N1C=CC=CC=1>[CH3:9][N:10]1[CH2:14][CH2:13][NH:12][C:11]1=[C:15]([N+:16]([O-:18])=[O:17])[S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCl
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
CN1C(NCC1)=C[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess pyridine was recovered on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was treated with 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(NCC1)=C(SC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.